molecular formula C10H14N2O2 B13601095 (R)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide

(R)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide

Cat. No.: B13601095
M. Wt: 194.23 g/mol
InChI Key: WIHOVWQHRWHMMP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a hydroxyethyl group attached to a phenyl ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroacetophenone.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas.

    Acetylation: The resulting amine is then acetylated using acetic anhydride to form the acetamide derivative.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of ®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated synthesis can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: N-substituted acetamide derivatives.

Scientific Research Applications

®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in inflammatory pathways.

    Pathways Involved: The compound may inhibit key enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide: The enantiomer of the compound with different biological activity.

    N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide: The racemic mixture containing both enantiomers.

Uniqueness

®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and racemic mixture.

This detailed article provides a comprehensive overview of ®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[3-[(1R)-1-amino-2-hydroxyethyl]phenyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-3-8(5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14)/t10-/m0/s1

InChI Key

WIHOVWQHRWHMMP-JTQLQIEISA-N

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)[C@H](CO)N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.